1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (R)-
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (R)-
CI 943 is a novel potential antipsychotic agent. It does not bind to dopamine (DA) receptors, making it an agent of great interest.
Brand Name:
Vulcanchem
CAS No.:
89239-35-0
VCID:
VC0523671
InChI:
InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3
SMILES:
CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C
Molecular Formula:
C12H17N5
Molecular Weight:
231.3 g/mol
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (R)-
CAS No.: 89239-35-0
Inhibitors
VCID: VC0523671
Molecular Formula: C12H17N5
Molecular Weight: 231.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 89239-35-0 |
---|---|
Product Name | 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (R)- |
Molecular Formula | C12H17N5 |
Molecular Weight | 231.3 g/mol |
IUPAC Name | 11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene |
Standard InChI | InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3 |
Standard InChIKey | YFAVYALYCRERKH-SECBINFHSA-N |
Isomeric SMILES | CC[C@@H]1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
SMILES | CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
Canonical SMILES | CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
Appearance | Solid powder |
Description | CI 943 is a novel potential antipsychotic agent. It does not bind to dopamine (DA) receptors, making it an agent of great interest. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1H-Imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl- 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo(1,2-c)pyrazolo(3,4-e)pyrimidine CI 943 CI-943 |
Reference | 1: Liégeois JF, Bonaventure P, Delarge J, Damas J. Antipsychotics and neuropeptides: the atypical profile of CI-943 and its relationship to neurotensin. Neurosci Biobehav Rev. 1995 Winter;19(4):519-31. Review. Erratum in: Neurosci Biobehav Rev 1996 Summer;20(2):I. PubMed PMID: 8684714. 2: Henck JW, Petrere JA, Anderson JA. Developmental neurotoxicity of CI-943: a novel antipsychotic. Neurotoxicol Teratol. 1995 Jan-Feb;17(1):13-24. PubMed PMID: 7708015. 3: Levant B, Bissette G, Davis MD, Heffner TG, Nemeroff CB. Effects of CI-943, a potential antipsychotic drug, and haloperidol on regional brain neurotensin concentrations. Synapse. 1991 Nov;9(3):225-30. PubMed PMID: 1685600. 4: Krcmarik CS, Miceli JJ, Pachla LA. High-performance liquid chromatographic assay for a novel psychotropic drug (CI-943) in cynomolgus monkey plasma. J Chromatogr. 1989 Nov 24;496(2):493-9. PubMed PMID: 2613852. 5: Meltzer LT, Christoffersen CL, Heffner TG, Freeman AS, Chiodo LA. CI-943, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity. J Pharmacol Exp Ther. 1989 Oct;251(1):123-30. PubMed PMID: 2571714. 6: Pugsley TA, Coughenour LL, Myers SL, Shih YH, Courtland GG, Berghoff W, Stewart SF. CI-943, a potential antipsychotic agent. II. Neurochemical effects. J Pharmacol Exp Ther. 1989 Oct;251(1):113-22. PubMed PMID: 2571713. 7: Heffner TG, Downs DA, Meltzer LT, Wiley JN, Williams AE. CI-943, a potential antipsychotic agent. I. Preclinical behavioral effects. J Pharmacol Exp Ther. 1989 Oct;251(1):105-12. PubMed PMID: 2571712. 8: DeWald HA, Beeson NW, Hershenson FM, Wise LD, Downs DA, Heffner TG, Coughenour LL, Pugsley TA. Synthesis and potential antipsychotic activity of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines. J Med Chem. 1988 Feb;31(2):454-61. PubMed PMID: 2892936. |
PubChem Compound | 146009 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume